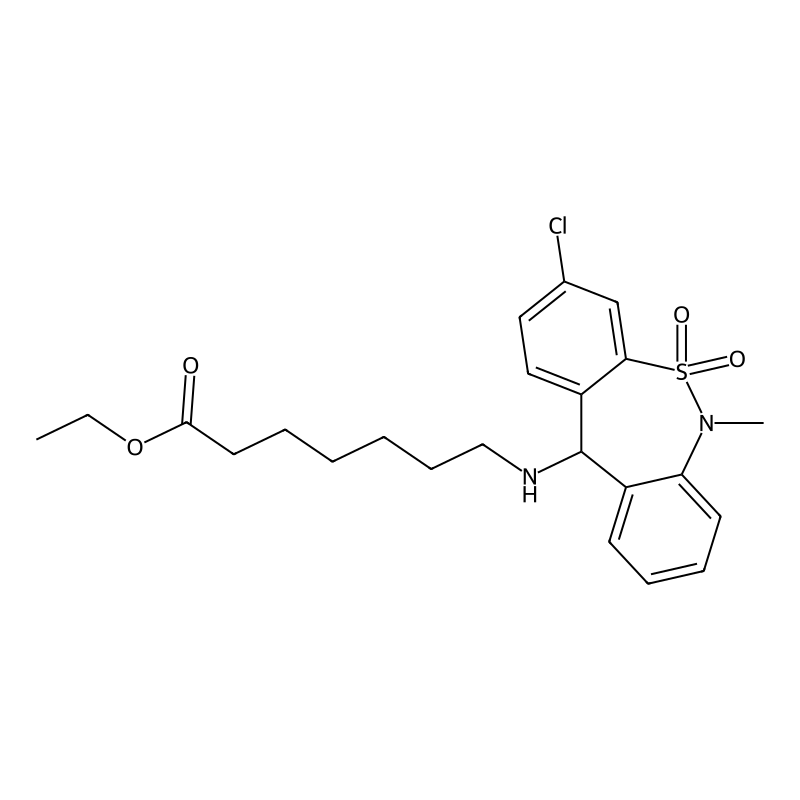Tianeptine Ethyl Ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Application in Neuropsychiatry
Specific Scientific Field: Neuropsychiatry and Neuropharmacology .
Summary of the Application: Tianeptine is a well-described antidepressant that has been shown to prevent stress from producing deleterious effects on brain structure and function . It is used in the treatment of depression .
Methods of Application or Experimental Procedures: Preclinical studies have shown that tianeptine blocks stress-induced alterations of neuronal morphology and synaptic plasticity . It works by normalizing glutamatergic neurotransmission .
Results or Outcomes: Tianeptine prevents stress from impairing learning and memory, and importantly, demonstrates memory-enhancing properties in the absence of stress . It has been shown to be effective as an antidepressant .
Application in Dietary Supplements
Specific Scientific Field: Nutraceuticals and Dietary Supplements .
Summary of the Application: In the United States, tianeptine is sold as a dietary supplement under the trade name Tianaa™ . It is a μ-opioid receptor agonist with a propensity for severe addiction .
Methods of Application or Experimental Procedures: Tianeptine is quantified in over-the-counter Tianaa™ White, Red, and Green products .
Results or Outcomes: The results of this investigation measured tianeptine levels between 3.1 and 10.9 mg per 531 mg capsules . Tianaa™ White capsules consistently contained the least tianeptine, while Green had the most .
Application in Stress-Induced Alterations of Brain Structure and Function
Specific Scientific Field: Neuroscience and Neuropharmacology .
Summary of the Application: Tianeptine has been shown to prevent stress from producing deleterious effects on brain structure and function . It is particularly effective in preventing stress-induced alterations of neuronal morphology and synaptic plasticity .
Results or Outcomes: Tianeptine prevents stress from impairing learning and memory, and importantly, demonstrates memory-enhancing properties in the absence of stress .
Application in the Treatment of Depression
Specific Scientific Field: Psychiatry and Psychopharmacology .
Methods of Application or Experimental Procedures: Tianeptine works by enhancing serotonin reuptake , a mechanism of action that may underlie its effectiveness as an antidepressant .
Results or Outcomes: Tianeptine has been shown to be effective as an antidepressant . It prevents stress from impairing learning and memory, and importantly, demonstrates memory-enhancing properties in the absence of stress .
Application in Enhancing Serotonin Reuptake
Specific Scientific Field: Neuropharmacology .
Summary of the Application: Tianeptine is an antidepressant that enhances serotonin reuptake .
Methods of Application or Experimental Procedures: Tianeptine is a synthetic tricyclic compound originally patented by Malen et al. at the French Society of Medical Research in 1973 .
Results or Outcomes: The enhancement of serotonin reuptake by Tianeptine may underlie its effectiveness as an antidepressant .
Application in Preventing Stress-Induced Alterations of Brain Structure and Function
Specific Scientific Field: Neuroscience .
Tianeptine Ethyl Ester is a derivative of tianeptine, an atypical antidepressant primarily used in the treatment of major depressive disorder. Unlike traditional antidepressants that primarily inhibit serotonin reuptake, tianeptine enhances serotonin reuptake, which is attributed to its unique chemical structure. The ethyl ester form aims to improve pharmacokinetic properties and therapeutic efficacy by modifying the parent compound.
Tianeptine Ethyl Ester can be synthesized through esterification reactions involving tianeptine and an alcohol, typically ethanol, in the presence of an acid catalyst. The reaction mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid group in tianeptine, leading to the formation of the ester bond. The chemical shift observed in nuclear magnetic resonance spectroscopy indicates successful ester formation, as seen with a shift from 178.6 ppm for tianeptine to 173.8 ppm for its esters .
Tianeptine Ethyl Ester exhibits biological activities similar to those of tianeptine, including modulation of neurotransmitter systems. It acts as an agonist at the μ-opioid receptor and has been shown to influence serotonin transporter dynamics. Additionally, it may engage in neuroprotective effects through mechanisms involving brain-derived neurotrophic factor and cAMP response element-binding protein, which are critical for neuronal plasticity and memory formation .
The synthesis of Tianeptine Ethyl Ester typically involves the following steps:
- Reagent Preparation: Tianeptine is dissolved in a suitable solvent such as tetrahydrofuran.
- Esterification Reaction: Ethanol is added along with a few drops of concentrated sulfuric acid as a catalyst. The mixture is refluxed for a specified duration.
- Product Isolation: After cooling, the reaction mixture is diluted with ethyl acetate, washed with sodium carbonate solution, and extracted with water.
- Purification: The crude product is purified using column chromatography to yield Tianeptine Ethyl Ester .
Tianeptine Ethyl Ester is primarily explored for its potential use in treating mood disorders due to its antidepressant properties. Its unique mechanism of action may provide benefits in conditions where traditional antidepressants are ineffective or cause undesirable side effects. Additionally, it may be investigated for its neuroprotective effects in neurodegenerative diseases.
Studies have shown that Tianeptine Ethyl Ester interacts with proteins such as bovine serum albumin (BSA). Fluorescence quenching experiments indicate that while tianeptine interacts dynamically with BSA, its esters exhibit static quenching mechanisms. This suggests differences in binding affinity and interaction dynamics between the parent compound and its esters . Molecular docking studies further support these findings by demonstrating strong binding affinities at specific protein sites.
Tianeptine Ethyl Ester shares similarities with various compounds that influence neurotransmitter systems or exhibit antidepressant properties. Below are some comparable compounds:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Tianeptine | Enhances serotonin reuptake | Atypical mechanism compared to traditional SSRIs |
| Fluoxetine | Selective serotonin reuptake inhibitor | Commonly prescribed SSRI |
| Sertraline | Selective serotonin reuptake inhibitor | Longer half-life than fluoxetine |
| Agomelatine | Melatonergic and serotonin receptor activity | Unique dual-action mechanism |
| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects |
Tianeptine Ethyl Ester's uniqueness lies in its specific interaction with opioid receptors alongside its serotonin reuptake enhancement properties, distinguishing it from conventional antidepressants.








